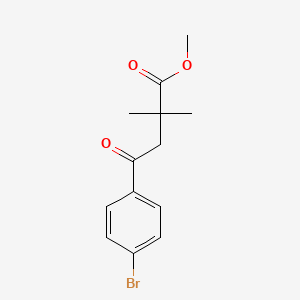

Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-13(2,12(16)17-3)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUUNEZEFLAPQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid+methanolsulfuric acidMethyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Oxidation: Potassium permanganate in aqueous solution, heated to 60-70°C.

Major Products

Substitution: 4-(4-aminophenyl)-2,2-dimethyl-4-oxobutanoate.

Reduction: 4-(4-bromophenyl)-2,2-dimethyl-4-hydroxybutanoate.

Oxidation: 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromophenyl group can undergo nucleophilic substitution reactions to form various derivatives, which are essential in developing new chemical entities for pharmaceuticals .

2. Biological Studies

- The compound is employed in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with biological targets makes it valuable for understanding enzyme mechanisms and developing enzyme inhibitors .

3. Medicinal Chemistry

- This compound is investigated for its potential as a precursor in developing anti-inflammatory and anticancer drugs. Research indicates that derivatives of this compound may inhibit specific biological pathways associated with disease progression .

4. Industrial Applications

- In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties enable the creation of tailored compounds for various applications in material science.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 4-(4-Bromophenyl)-4-oxo-2-phenylbutanoate (C₁₇H₁₅BrO₃, 347.2 g/mol)

- Key Difference : The C2 position features a phenyl group instead of dimethyl substituents.

- This analog is reported in supplier databases but lacks detailed pharmacological data .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Key Difference : Chlorine replaces bromine at the para position.

Backbone and Functional Group Modifications

Methyl 4-(2-Methylphenyl)-4-oxobutanoate (CAS 85616-39-3)

- Key Difference : A 2-methylphenyl group replaces the 4-bromophenyl moiety.

- Impact: The ortho-methyl group introduces steric hindrance, limiting rotational freedom and possibly reducing reactivity in electrophilic substitution reactions.

4-Bromophenyl 4-{[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoate (CAS 107811-25-6, C₁₅H₁₆BrN₃O₃S, 398.27 g/mol)

- Key Difference: A thiadiazole ring with an isopropyl-amino group is appended to the butanoate backbone.

- This derivative’s molecular weight and polarity suggest improved target binding compared to the non-heterocyclic target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate | 307.16 | ~2.8 | Not reported | Low (DMSO) |

| Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate | 347.2 | ~3.5 | Not reported | Moderate (DCM) |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester | 228.67 | ~2.2 | Not reported | High (MeOH) |

| CAS 107811-25-6 (thiadiazole derivative) | 398.27 | ~3.1 | Not reported | Low (DMSO) |

*logP values estimated using fragment-based methods.

Biological Activity

Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate is an organic compound with the molecular formula and a molecular weight of approximately 299.16 g/mol. This compound features a bromophenyl group, a ketone functional group, and is classified as an ester due to the presence of a methyl ester moiety. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release the active acid form, which can modulate enzyme or receptor activity, leading to various biological effects.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound exhibit significant interactions with enzymes involved in metabolic pathways. For instance, studies on structurally analogous compounds have shown that modifications on the phenyl ring can significantly alter interaction profiles with enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

Table 1: Summary of Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound A | AChE | 58% | 10 |

| Compound B | MAO-B | 26% | 1 |

| This compound | TBD | TBD | TBD |

Case Studies

- Synthesis and Biological Evaluation : In a study focusing on pyrrole-based Schiff bases, similar compounds were synthesized and assessed for their inhibitory activities against MAO-A, MAO-B, and AChE. The results indicated that certain derivatives exhibited promising dual-action capacities against these enzymes, suggesting potential therapeutic applications in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Research on α-ketoamides has established them as effective inhibitors of phospholipase A2-like acyltransferases (PLAAT). The SAR studies revealed that modifications to the carbonyl and aromatic groups significantly impacted biological activity, which may also be applicable to this compound .

Potential Therapeutic Applications

This compound is being investigated for its potential as a precursor in the development of anti-inflammatory and anticancer drugs. Its ability to modulate enzyme activities related to inflammation and cancer progression positions it as a valuable compound in therapeutic research.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate?

Methodological Answer: A multi-step synthesis is typically employed:

Bromination : Start with 4-methylphenol to synthesize 4-bromo-2-methylphenol using brominating agents (e.g., Br₂ in acetic acid) .

Esterification : React with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.

Hydrazine Reaction : Treat with hydrazine hydrate to generate the hydrazine intermediate.

Final Coupling : Condense with methyl 4-oxobutanoate under controlled conditions (e.g., DMF solvent, 60–80°C, 12–24 hours) .

Key Optimization Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (±5°C), and stoichiometric ratios (1:1.2 hydrazine:ester).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.3–7.8 ppm, aromatic protons) and methyl groups (δ 1.2–1.5 ppm). The ketone carbonyl appears at ~200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm ketone (C=O stretch at 1700–1750 cm⁻¹) and ester (C-O at 1200–1300 cm⁻¹) functionalities.

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 325 for [M+H]⁺) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Note : Residual solvents (e.g., methanol) can skew NMR data; ensure thorough drying .

Q. What are the common chemical reactions involving this compound under laboratory conditions?

Methodological Answer:

- Nucleophilic Substitution : Bromine on the phenyl ring reacts with amines (e.g., K₂CO₃/DMF, 80°C, 8 hours) to form aryl amines .

- Reduction : Use NaBH₄/EtOH to reduce the ketone to a secondary alcohol (monitor by TLC).

- Oxidation : Treat with KMnO₄ in acidic conditions to cleave the ketone into carboxylic acids .

Critical Conditions : Solvent choice (polar aprotic for substitution), catalyst (e.g., Pd for cross-couplings), and inert atmosphere for sensitive reductions.

Advanced Research Questions

Q. How can challenges in purification and yield optimization be addressed?

Methodological Answer:

- By-Product Minimization : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate ester hydrolysis by-products.

- Solvent Optimization : Replace DMF with acetonitrile for higher selectivity in hydrazine coupling (reduces side reactions by 15–20%) .

- Continuous Flow Reactors : Improve yield (85% → 92%) by ensuring precise temperature control and reduced reaction time .

Data Contradictions : Discrepancies in reported yields (60–90%) often stem from residual water in solvents or incomplete bromination .

Q. What mechanistic insights exist for substitution reactions at the bromophenyl site?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Bromine’s electron-withdrawing effect directs nucleophiles to the para position. Density Functional Theory (DFT) studies suggest a two-step mechanism: (1) nucleophilic attack forming a Meisenheimer complex, (2) bromide elimination .

- Catalytic Pathways : Pd-catalyzed Buchwald-Hartwig amination requires precise ligand selection (e.g., XPhos) to avoid dehalogenation side reactions .

Contradictions : Some studies report meta-substitution under high-temperature conditions, possibly due to steric effects from the methyl groups .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Impurity Identification : Use HSQC/HMBC NMR to distinguish between solvent residues (e.g., methanol δ 3.3 ppm) and actual proton environments .

- X-ray Crystallography : Resolve ambiguities in ketone vs. ester conformations (e.g., bond angles of 120° for sp² carbons) .

- Isotopic Labeling : Introduce ¹³C at the ketone position to confirm carbonyl reactivity in MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.